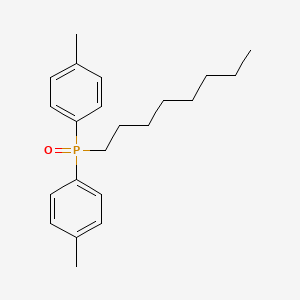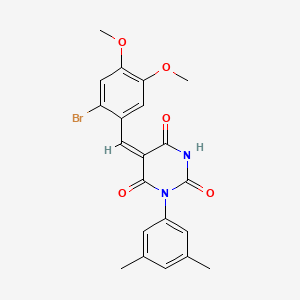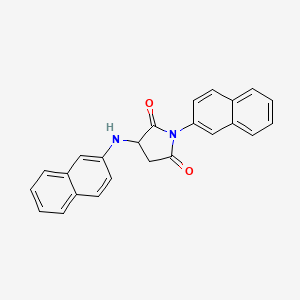
N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain function, and its dysfunction has been implicated in a range of neurological and psychiatric disorders, including addiction, anxiety, and depression. CPP-109 has shown promising results in preclinical studies as a potential treatment for these disorders, and its mechanism of action and physiological effects are the subject of ongoing research.
Wirkmechanismus
CPP-109 works by inhibiting the enzyme N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide transaminase (this compound-T), which is responsible for breaking down this compound in the brain. By inhibiting this compound-T, CPP-109 increases the levels of this compound in the brain, leading to increased inhibitory neurotransmission. This, in turn, can have a calming and anxiolytic effect, making CPP-109 a potential treatment for anxiety and other related disorders.
Biochemical and Physiological Effects
CPP-109 has been shown to increase this compound levels in the brain, leading to increased inhibitory neurotransmission. This can have a range of physiological effects, including sedation, anxiolysis, and anticonvulsant activity. CPP-109 has also been shown to reduce drug-seeking behavior and reinstatement of drug use in animal models, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-109 in lab experiments is its selectivity for N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, which makes it a useful tool for studying the role of this compound in various neurological and psychiatric disorders. However, CPP-109 has a relatively short half-life, which can make dosing and administration more challenging. Additionally, CPP-109 has been shown to have some toxicity at high doses, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CPP-109. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Further studies are needed to determine the optimal dosing and administration strategies for CPP-109 in this context, as well as its safety and efficacy in larger clinical trials. Another area of interest is its potential as a treatment for anxiety and related disorders, such as PTSD. Again, further studies are needed to determine the optimal dosing and administration strategies, as well as its safety and efficacy in larger clinical trials. Finally, there is interest in developing more selective and potent inhibitors of N-cyclohexyl-1-(2,4-dichlorobenzoyl)-4-piperidinecarboxamide-T, which could potentially have even greater therapeutic potential than CPP-109.
Synthesemethoden
CPP-109 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 2,4-dichlorobenzoyl chloride with cyclohexylamine to form N-cyclohexyl-2,4-dichlorobenzamide, which is then converted to the corresponding piperidinecarboxylic acid derivative via a series of reactions. The final step involves coupling the piperidinecarboxylic acid with the appropriate amine to form CPP-109.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been the subject of numerous preclinical studies investigating its potential therapeutic applications in a range of neurological and psychiatric disorders. These include addiction, anxiety, depression, and post-traumatic stress disorder (PTSD). In animal models, CPP-109 has been shown to reduce drug-seeking behavior and reinstatement of drug use, as well as anxiety-like behaviors and depressive-like behaviors. In human studies, CPP-109 has shown promise as a treatment for cocaine addiction and PTSD, with some studies reporting significant reductions in drug use and PTSD symptoms.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O2/c20-14-6-7-16(17(21)12-14)19(25)23-10-8-13(9-11-23)18(24)22-15-4-2-1-3-5-15/h6-7,12-13,15H,1-5,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEOLVFGBRDZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)


![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B5201308.png)
![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)

![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)

![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
